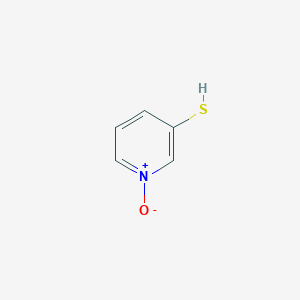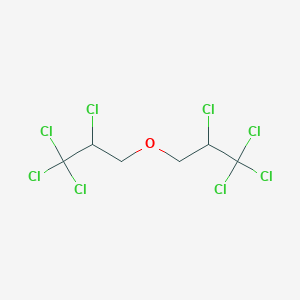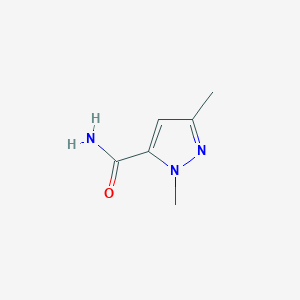
1-Oxidopyridin-1-ium-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxidopyridin-1-ium-3-thiol, also known as OPY-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol derivative of pyridine, which possesses a unique chemical structure that makes it an ideal candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-Oxidopyridin-1-ium-3-thiol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative stress. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Oxidopyridin-1-ium-3-thiol have been extensively studied. It has been found to reduce oxidative stress and inflammation in various animal models, making it a potential therapeutic agent for the treatment of various diseases. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Oxidopyridin-1-ium-3-thiol is its ability to scavenge free radicals and prevent oxidative stress. This makes it an ideal candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of 1-Oxidopyridin-1-ium-3-thiol is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-Oxidopyridin-1-ium-3-thiol. One of the main areas of research is the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 1-Oxidopyridin-1-ium-3-thiol and its potential interactions with other compounds. Additionally, research is needed to improve the solubility of 1-Oxidopyridin-1-ium-3-thiol in water and to develop new methods of administration.
Métodos De Síntesis
The synthesis of 1-Oxidopyridin-1-ium-3-thiol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-mercaptopropionic acid with pyridine N-oxide in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 1-Oxidopyridin-1-ium-3-thiol, which is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-Oxidopyridin-1-ium-3-thiol has been extensively studied for its potential applications in various scientific fields. It has been found to possess antioxidant properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
Propiedades
Número CAS |
127108-46-7 |
|---|---|
Nombre del producto |
1-Oxidopyridin-1-ium-3-thiol |
Fórmula molecular |
C5H5NOS |
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
1-oxidopyridin-1-ium-3-thiol |
InChI |
InChI=1S/C5H5NOS/c7-6-3-1-2-5(8)4-6/h1-4,8H |
Clave InChI |
OWRGGSFLEDFZOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)[O-])S |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])S |
Sinónimos |
3-Pyridinethiol,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)




